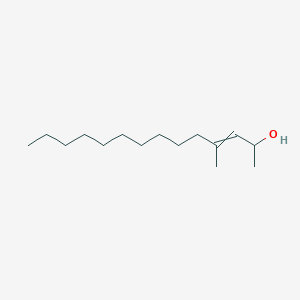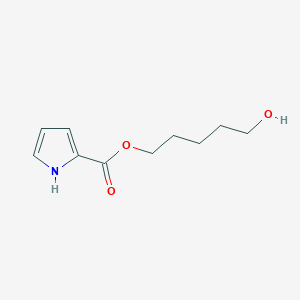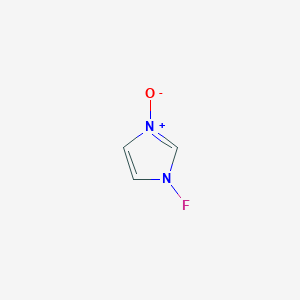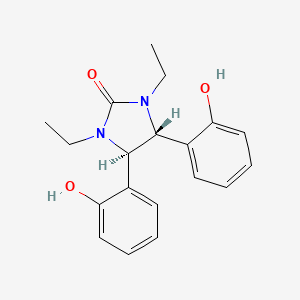![molecular formula C12H11NO4 B14195928 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-14-4](/img/structure/B14195928.png)
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxazole precursors. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with 2-amino-2-oxazoline under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[5-(2-oxoethyl)-1,2-oxazol-3-yl]benzoic acid.
Reduction: Formation of 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzyl alcohol.
Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.
科学研究应用
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)benzoic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity.
2-(2-Hydroxyethyl)oxazole:
4-(2-Hydroxyethyl)-1,2-oxazole: Similar structure but without the benzoic acid group, affecting its chemical properties and reactivity.
Uniqueness
4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid and oxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
835594-14-4 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-6-5-10-7-11(13-17-10)8-1-3-9(4-2-8)12(15)16/h1-4,7,14H,5-6H2,(H,15,16) |
InChI 键 |
NIFJWHGHASRPGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
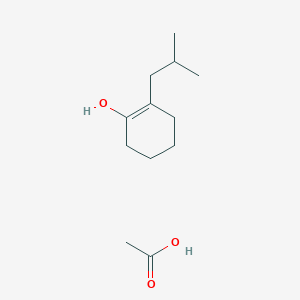
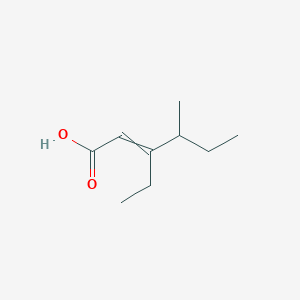

![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
